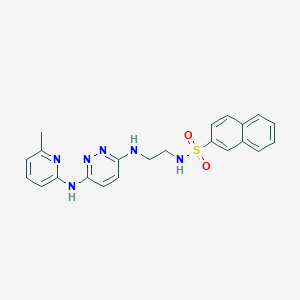

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-16-5-4-8-21(25-16)26-22-12-11-20(27-28-22)23-13-14-24-31(29,30)19-10-9-17-6-2-3-7-18(17)15-19/h2-12,15,24H,13-14H2,1H3,(H,23,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFILHYWVRMEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methylpyridin-2-amine with a pyridazine derivative, followed by the introduction of the naphthalene-2-sulfonamide group through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares the target compound with three analogous sulfonamide derivatives, highlighting key structural differences and molecular properties.

*Calculated based on structural analysis; experimental data unavailable in provided sources.

Functional Group Analysis

- Target Compound: The 6-methylpyridin-2-yl amino group introduces a planar aromatic system with a methyl substituent, which may enhance hydrophobic interactions. The pyridazine core and ethyl linker provide sites for hydrogen bonding and conformational adaptability .

- The naphthalene-1-sulfonamide orientation may alter binding pocket interactions.

- CAS 921793-23-9 : The methylsulfonyl group is strongly electron-withdrawing, which could enhance reactivity in nucleophilic substitution reactions. The tetrahydronaphthalene ring increases lipophilicity, favoring passive diffusion across biological membranes.

- CAS 1021108-65-5 : The 6-oxo group on pyridazine introduces a hydrogen bond acceptor, while the pyridin-4-yl substituent may influence binding orientation via distinct π-π interactions compared to the target’s pyridin-2-yl group.

Research Implications

- Medicinal Chemistry : The target’s ethyl spacer and methylpyridine group could optimize binding to enzymes like carbonic anhydrases or kinases, whereas the methylsulfonyl group in CAS 921793-23-9 might target sulfotransferases.

Biological Activity

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A naphthalene core

- Sulfonamide functional group

- Pyridazine and pyridine moieties

These structural elements contribute to its diverse biological properties.

Antiproliferative Activity

Research has shown that sulfonamide derivatives, including those with naphthalene moieties, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of naphthalene-bearing sulfonamides for their antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives displayed potent activity with IC50 values as low as 0.51 µM for MCF-7 and 0.33 µM for A549 cells, demonstrating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Naphthalene Sulfonamides

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | MCF-7 | 0.51 |

| 5c | A549 | 0.33 |

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. Molecular docking studies have revealed that these compounds can bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for cell division .

Antioxidant Activity

Sulfonamide derivatives also demonstrate antioxidant properties. Compounds similar to this compound have shown significant radical scavenging activity in various assays, including DPPH and superoxide dismutase (SOD) mimetic assays . This antioxidant capacity is crucial in protecting cells from oxidative stress-related damage.

Table 2: Antioxidant Activity Assays

| Assay Type | Activity (%) |

|---|---|

| DPPH | 90.09 |

| SOD | 99.02 |

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been extensively documented. While some studies indicate limited direct antimicrobial activity, sulfonamides are known to inhibit bacterial folate synthesis, which is vital for bacterial growth . The compound's sulfonamide group plays a critical role in this mechanism, making it a candidate for further exploration in antibiotic development.

Cardiovascular Effects

Emerging research suggests that sulfonamide derivatives may influence cardiovascular health by modulating perfusion pressure and coronary resistance through interactions with calcium channels . This highlights the multifaceted biological activity of such compounds beyond their traditional applications.

Q & A

What are the optimal synthetic routes for preparing N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide?

Basic Research Question

Methodological Answer:

The synthesis of this compound involves multi-step nucleophilic substitution and coupling reactions. A validated approach includes:

Pyridazine Core Functionalization : Begin by introducing the 6-methylpyridin-2-ylamine group to the pyridazine ring via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in a refluxing toluene/tert-butanol mixture .

Ethylenediamine Linker Attachment : React the intermediate with 1,2-dibromoethane under basic conditions (K₂CO₃ in DMF) to install the ethylenediamine bridge.

Sulfonamide Coupling : Finally, couple the naphthalene-2-sulfonamide group using EDC/HOBt-mediated amidation in anhydrous dichloromethane.

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) via LC-MS .

How can researchers characterize the structural and physicochemical properties of this compound?

Basic Research Question

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (7–8.5 ppm in ¹H NMR) and sulfonamide NH groups (broad singlet near 10 ppm). Compare chemical shifts to similar pyridazine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC-PDA : Assess purity using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Solubility Profiling : Test solubility in DMSO, PBS, and ethanol using nephelometry. Pre-saturate solvents to avoid false negatives .

How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

Advanced Research Question

Methodological Answer:

Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins. Immobilize the compound on NHS-activated Sepharose beads and incubate with cell lysates .

Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding constants (KD) for candidate targets.

Pathway Analysis : Conduct RNA-seq or phosphoproteomics on treated vs. untreated cells to map downstream signaling pathways. Validate hits via siRNA knockdown .

Data Contradiction Mitigation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) and use orthogonal assays (e.g., Western blot vs. ELISA) to confirm findings .

What strategies are effective for resolving discrepancies in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

Meta-Analysis : Systematically review literature using PRISMA guidelines to identify variables affecting activity (e.g., assay type, cell viability thresholds) .

Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays, passage number of cell lines).

Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR to rule out polymorphic or stereochemical variations .

Computational Modeling : Perform molecular dynamics simulations to assess binding mode stability under different pH or ionic conditions .

How can researchers optimize the compound’s bioavailability for in vivo studies?

Advanced Research Question

Methodological Answer:

LogP Optimization : Modify substituents on the naphthalene ring to balance hydrophobicity (target LogP 2–3). Use MarvinSketch for in silico predictions .

Prodrug Design : Introduce ester or phosphate groups on the sulfonamide moiety to enhance solubility. Hydrolyze in vivo via esterases .

Pharmacokinetic Profiling : Administer the compound intravenously and orally in rodent models. Measure plasma half-life using LC-MS/MS and calculate bioavailability (F%) .

What methodological frameworks are recommended for assessing the compound’s toxicity profile?

Advanced Research Question

Methodological Answer:

In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity (LDH release assay) and hERG-transfected HEK cells for cardiotoxicity (patch-clamp electrophysiology) .

Genotoxicity : Perform Ames test (TA98 and TA100 strains) and micronucleus assay in human lymphocytes.

In Vivo Tiered Testing : Start with acute toxicity in zebrafish embryos (LC50), followed by 28-day repeat-dose studies in rats (OECD 407 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.